molecular formula C7H14N2O2 B8282030 1-(2-Hydroxyethyl)-4,4-dimethylimidazolidin-2-one

1-(2-Hydroxyethyl)-4,4-dimethylimidazolidin-2-one

Cat. No. B8282030
M. Wt: 158.20 g/mol
InChI Key: SVJWZSLGGRMXCB-UHFFFAOYSA-N
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Patent
US09248117B2

Procedure details

A mixture of urea (5.4 g, 91 mmol) and 2-((2-amino-2-methylpropyl)amino)ethanol (12 g, 91 mmol) was heated in a 200° C. sand bath for approximately 45 min until ammonia evolution had ceased. The crude mixture was purified by column chromatography, eluting from silica gel with a gradient of 0-10% methanol in dichloromethane to give 6.0 g of a white solid. 1H NMR (CDCl3, 400 MHz) δ 1.33 (s, 6H), 3.21 (s, 2H), 3.27-3.30 (t, J=5.2, 2H), 3.69-3.71 (q, J=5.2 Hz, 2H), 4.01-4.04 (t, J=5.4, 1H), 5.31 (br s, 1H); LRMS (ESI/APCI) m/z 159 [M+H]+.
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2](N)=[O:3].[NH2:5][C:6]([CH3:13])([CH3:12])[CH2:7][NH:8][CH2:9][CH2:10][OH:11].N>>[OH:11][CH2:10][CH2:9][N:8]1[CH2:7][C:6]([CH3:13])([CH3:12])[NH:5][C:2]1=[O:3]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
12 g
Type
reactant
Smiles
NC(CNCCO)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by column chromatography
WASH
Type
WASH
Details
eluting from silica gel with a gradient of 0-10% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
OCCN1C(NC(C1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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